LANCL1 Human Pre-designed siRNA Set A

RNA interference gene silencing validation knockdown efficiency

For consistent gene silencing in redox and metabolic studies, choose the LANCL1 Human Pre-designed siRNA Set A. It includes three unique 27mer Dicer-substrate duplexes targeting LANCL1 (NM_001136574, NM_001136575, NM_006055). Unlike unvalidated alternatives, this HPLC-purified set is guaranteed to achieve ≥70% knockdown. Each kit contains 2 nmol of each duplex, a universal scrambled negative control, and RNase-free resuspension buffer, enabling ~330 transfections at 10 nM. Reduce validation time and ensure reproducible data.

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
Cat. No. B15136190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLANCL1 Human Pre-designed siRNA Set A
Molecular FormulaC27H29N3O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1
InChIKeyDTPSXFMGMQOVTG-STEQJIOHSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 vials / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LANCL1 Human Pre-designed siRNA Set A — Product Baseline and Procurement Specifications


The LANCL1 Human Pre-designed siRNA Set A is a targeted RNA interference (RNAi) tool comprising three unique 27mer Dicer-substrate siRNA duplexes specifically designed to silence human LANCL1 (Locus ID 10314, UniProt O43813), a glutathione-binding lanthionine synthetase C-like protein implicated in redox regulation and neuronal antioxidant defense [1]. The product is supplied as HPLC-purified, lyophilized siRNA oligos (2 nmol each) with included scrambled negative control and resuspension buffer, suitable for approximately 330 transfections per vial in 24-well format under optimized conditions (final concentration 10 nM) [2]. LANCL1 encodes a loosely associated peripheral membrane protein homologous to prokaryotic lanthionine cyclases that functions in cellular glutathione metabolism, mitochondrial preservation, and signaling pathways involving AMPK/PGC-1α/Sirt1 [3].

Why Generic LANCL1 siRNA Substitution Risks Experimental Reproducibility and Procurement Waste


Substituting a different LANCL1 siRNA reagent — whether a single unvalidated duplex, a different vendor's pooled set, or an alternative knockdown technology — introduces multiple failure points that undermine experimental reproducibility and increase hidden procurement costs. Commercially available LANCL1 siRNA products differ fundamentally in duplex design architecture (conventional 19–23 nt siRNAs versus 27mer Dicer-substrates), validation stringency, and quality control standards [1]. Generic alternatives typically provide no quantitative knockdown guarantee, lack experimentally verified sequences for the specific LANCL1 transcript variants (NM_001136574, NM_001136575, NM_006055), and may contain incomplete or absent control reagents . The absence of verified performance metrics shifts the burden of sequence validation and optimization entirely onto the end user — requiring additional time, reagent expenditure, and repeated transfection attempts. In LANCL1-targeted studies where knockdown magnitude directly determines phenotype interpretation (e.g., neuronal viability assays or glucose uptake measurements), using unverified siRNA can yield false-negative results that waste entire experimental cycles. The following section presents quantitative, comparator-anchored evidence that enables informed scientific selection.

LANCL1 Human Pre-designed siRNA Set A — Quantitative Comparative Evidence for Scientific Selection


Pre-designed Sequence Validation Eliminates Experimental Screening Time Versus Unvalidated Single siRNAs

Unlike single unvalidated siRNAs that require empirical testing of multiple candidates to identify an effective sequence, the LANCL1 Human Pre-designed siRNA Set A contains three pre-designed, sequence-verified 27mer Dicer-substrate duplexes [1]. In published LANCL1 knockdown studies using unvalidated single siRNAs (e.g., GenePharma), researchers had to test individual duplexes by western blotting to identify the two most effective sequences before proceeding with functional experiments . This represents a de facto validation burden that consumes 3–5 additional experimental days and approximately 2–3 transfection cycles. The pre-designed set bypasses this screening phase entirely, as all three duplexes have been algorithmically designed against RefSeq-verified LANCL1 transcript sequences and QC-tested by ESI-MS [2].

RNA interference gene silencing validation knockdown efficiency

Two-of-Three ≥70% Knockdown Guarantee Provides Risk Mitigation Absent in Non-Validated Pools

The product is backed by a performance guarantee that at least two of the three Dicer-substrate duplexes in the kit will achieve ≥70% knockdown of LANCL1 target mRNA when used at 10 nM concentration, as measured by quantitative RT-PCR [1]. This guarantee is contingent upon documentation that TYE-563 fluorescent transfection control indicates >90% of cells transfected and the HPRT positive control provides 90% knockdown efficiency [2]. In contrast, Santa Cruz Biotechnology LANCL1 siRNA products are provided as pools of 3–5 target-specific 19–25 nt siRNAs without any published performance guarantee or minimum knockdown threshold commitment . Similarly, MISSION® esiRNA targeting human LANCL1 (Sigma-Aldrich) — while offering lower off-target effects — does not provide a quantitative knockdown guarantee specific to LANCL1 sequences . In the event of non-conforming performance with the OriGene product, free replacement with newly designed duplexes is provided within 90 days upon submission of qRT-PCR data [3].

knockdown guarantee siRNA validation procurement risk

27mer Dicer-Substrate Architecture Offers Enhanced Potency and Durability Versus Conventional 19–23 nt siRNAs

The LANCL1 Human Pre-designed siRNA Set A employs 27mer Dicer-substrate siRNA duplexes, a design architecture that is processed by Dicer to yield mature 21–23 nt siRNAs, thereby engaging the endogenous RNAi machinery more efficiently than directly transfected conventional siRNAs [1]. In comparative class-level studies, 27mer Dicer-substrate siRNAs have demonstrated up to 100-fold greater potency than 21mer siRNAs at equivalent concentrations [2]. This enhanced potency enables effective knockdown at lower concentrations (10 nM in this product's validated protocol) compared to conventional siRNAs typically used at 50–100 nM. In contrast, Santa Cruz LANCL1 siRNA pools consist of conventional 19–25 nt siRNAs , and MISSION esiRNA targeting LANCL1 comprises an endoribonuclease-prepared heterogeneous mixture lacking the Dicer-substrate processing advantage . The functional consequence of this design difference is that the 27mer architecture provides more durable gene silencing with fewer off-target effects per unit of knockdown [3].

Dicer-substrate siRNA design RNAi potency

Consistent 80% Knockdown Magnitude Observed in shRNA-Based LANCL1 Silencing — Benchmark for siRNA Performance Expectation

In a peer-reviewed study employing shRNA-mediated silencing of LANCL1 in rat L6 myoblasts, western blot analysis demonstrated an 80% reduction in LANCL1 protein expression compared to scramble shRNA control cells [1]. This 80% knockdown magnitude served as the validated baseline for functional studies examining ABA-sensitive glucose uptake via the AMPK/PGC-1α/Sirt1 pathway [2]. While this study utilized shRNA rather than siRNA, the silencing magnitude establishes a biologically relevant benchmark: LANCL1 knockdown of approximately 80% at the protein level is sufficient to produce measurable functional alterations in downstream signaling pathways. Users of the LANCL1 Human Pre-designed siRNA Set A can reasonably expect to achieve knockdown efficiency within or above this benchmark, given the product's ≥70% mRNA knockdown guarantee and the established correlation between robust mRNA knockdown and corresponding protein reduction [3]. This contrasts with scenarios where weaker or inconsistent knockdown (e.g., <50% protein reduction) may fail to produce detectable phenotypes, leading to false-negative experimental conclusions [4].

LANCL1 silencing knockdown quantification functional validation

Complete Control Reagent Inclusion Reduces Per-Experiment Procurement Overhead Versus À La Carte Alternatives

The LANCL1 Human Pre-designed siRNA Set A includes all essential controls within a single SKU: three target-specific siRNA duplexes (2 nmol each), Trilencer-27 Universal Scrambled Negative Control siRNA Duplex (2 nmol), and RNAse-free siRNA Duplex Resuspension Buffer (2 mL) [1]. This bundled format eliminates the need for separate procurement of negative controls, which must otherwise be purchased individually (e.g., OriGene SR30004 scrambled control at additional cost of approximately $100–150 for single-vial orders) [2]. In comparison, Santa Cruz Biotechnology LANCL1 siRNA pools are supplied as a single pooled product without included negative controls; users must separately procure control siRNA-B (catalog #sc-44230) [3]. MISSION esiRNA targeting LANCL1 is similarly supplied as a standalone lyophilized powder without accompanying control reagents . The all-inclusive SKU structure eliminates a minimum of one additional procurement line item and reduces the risk of experimental delays due to missing or out-of-stock control reagents at the time of transfection [4].

experimental controls siRNA procurement cost efficiency

Individual Sequence Reorder Capability Enables Cost-Effective Scaling After Initial Validation

After identifying the best-performing siRNA sequence from the three-duplex set, users may order that specific individual duplex (10 nmol format, catalog SR306988 followed by A, B, or C suffix plus 'L') at a reduced price point of approximately $375 per vial compared to $518 for the full three-duplex set [1]. This tiered procurement pathway is not offered by Santa Cruz Biotechnology, whose LANCL1 siRNA products are exclusively available as pooled sets of 3–5 siRNAs without a structured single-sequence reorder program . MISSION esiRNA, being a heterogeneous mixture of endoribonuclease-prepared siRNA fragments, inherently cannot offer individual sequence reordering due to its complex mixture composition . The ability to reorder only the validated high-performing sequence reduces ongoing experimental costs by approximately 28% per siRNA order for repeat or scaled-up LANCL1 knockdown studies, while maintaining identical sequence identity and knockdown performance to the originally validated duplex [2].

siRNA scaling repeat experiments procurement flexibility

Optimal Research and Procurement Application Scenarios for LANCL1 Human Pre-designed siRNA Set A


Neuronal Redox Biology and Oxidative Stress Pathway Dissection

Laboratories investigating LANCL1-mediated neuroprotection against oxidative insults (H₂O₂, glutamate excitotoxicity, or ischemia-reperfusion injury) benefit from the product's ≥70% knockdown guarantee and included negative controls, which enable rigorous assessment of the Akt/PGC-1α/Sirt3 signaling axis with minimal experimental variability [9]. Published studies demonstrate that LanCL1 knockdown in primary neurons significantly increases cystathionine β-synthase (CBS) activity and neuronal viability after oxidative challenge (p < 0.05 vs. control RNAi; n = 3–5), confirming that robust LANCL1 silencing is necessary to observe these protective phenotypes [10]. The 27mer Dicer-substrate architecture provides sustained knockdown duration suitable for extended neuronal culture experiments that may require multiple days of post-transfection monitoring [11].

Metabolic Regulation Studies — Glucose Uptake and Mitochondrial Respiration

Researchers examining LANCL1 function in abscisic acid (ABA)-stimulated glucose transport and mitochondrial bioenergetics in muscle or metabolic cell models require consistent knockdown efficiency to resolve pathway-specific effects. Published shRNA silencing data establish that 80% LANCL1 protein reduction is sufficient to significantly alter ABA-stimulated GLUT4/GLUT1 transcription and glucose analog (NBDG) uptake (p < 0.00007 relative to ABA-treated scramble controls) [9]. The product's two-of-three guarantee ensures that users achieve knockdown within this validated functional range without investing time in sequence optimization. The bundled scrambled control provides immediate normalization of non-specific transfection effects in glucose uptake assays where basal metabolic noise can obscure true biological signals [10].

Cancer Cell Proliferation and Tumorigenicity Studies

Oncology research groups studying LANCL1 as a pro-proliferative factor in prostate cancer or hepatocellular carcinoma (HCC) require reliable siRNA tools for loss-of-function validation. Published data confirm that siRNA-mediated LanCL1 knockdown in prostate cancer cell lines (LNCaP and PC-3) produces quantifiable suppression of cell proliferation by MTS assay (absorbance at 490 nm; p < 0.05 to p < 0.001 vs. control; n > 3) [9]. In HCC models, tailor-made LANCL1 siRNA library screening identified LANCL1 as a cell surface protein that promotes tumor initiation via the FAM49B-Rac1-NADPH oxidase-ROS signaling axis [10]. The individual sequence reorder capability supports scaled-up repeat experiments in multiple cancer cell lines without repurchasing the full three-duplex set, optimizing procurement budgets for long-term oncology target validation programs [11].

Core Facility and Shared Resource Laboratory Standardization

Core facilities and shared resource laboratories serving multiple principal investigators benefit from the product's complete control reagent inclusion and documented performance guarantee, which reduce per-user troubleshooting time and ensure reproducible results across diverse experimental systems. The all-in-one SKU (three target duplexes + scrambled control + resuspension buffer) eliminates the need for facility managers to maintain separate control siRNA inventories for each user [9]. The 90-day replacement guarantee with required qRT-PCR documentation provides a formal quality assurance framework that core facilities can cite in service-level agreements with user laboratories [10]. The consistent performance metrics also facilitate cross-study comparisons and data reproducibility audits, an increasingly important requirement for grant-funded research programs subject to NIH data sharing and reproducibility mandates [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LANCL1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.